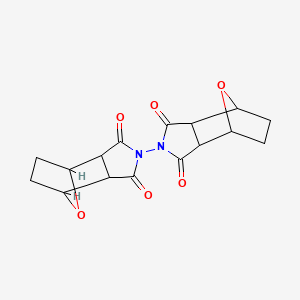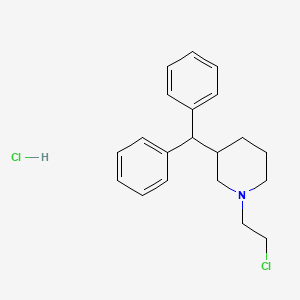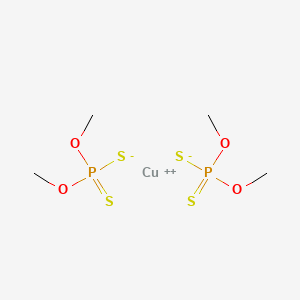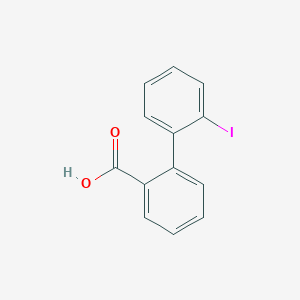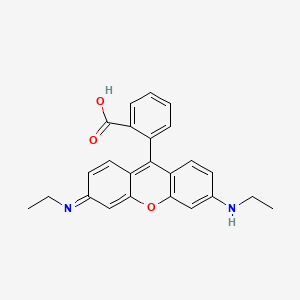
N,N'-Diethylrhodamine-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Diethylrhodamine is a derivative of rhodamine, a family of dyes known for their fluorescent properties. These compounds are widely used in various scientific fields due to their ability to absorb and emit light at specific wavelengths. N,N’-Diethylrhodamine, in particular, is valued for its stability and high quantum yield, making it a popular choice for applications in fluorescence microscopy, flow cytometry, and other imaging techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethylrhodamine typically involves the alkylation of rhodamine B with diethylamine. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The process can be summarized as follows:
- Dissolve rhodamine B in ethanol.
- Add diethylamine to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding water.
- Filter and purify the product using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diethylrhodamine may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification processes such as chromatography and crystallization are optimized to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N,N’-Diethylrhodamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the structure of N,N’-Diethylrhodamine, leading to changes in its fluorescent properties.
Substitution: The ethyl groups can be substituted with other functional groups, altering the compound’s chemical and physical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and are carried out in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Diethylrhodamine derivatives with altered fluorescent properties, while substitution reactions can produce a wide range of functionalized rhodamine compounds.
科学的研究の応用
N,N’-Diethylrhodamine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of sensors and other devices that rely on fluorescent properties.
作用機序
The mechanism by which N,N’-Diethylrhodamine exerts its effects is primarily based on its ability to absorb and emit light. When exposed to light of a specific wavelength, the compound absorbs energy and transitions to an excited state. It then emits light as it returns to its ground state, producing fluorescence. This property is exploited in various imaging and diagnostic techniques to visualize and quantify biological and chemical processes.
類似化合物との比較
Similar Compounds
Rhodamine B: A parent compound of N,N’-Diethylrhodamine, known for its strong fluorescence and wide range of applications.
Rhodamine 6G: Another derivative with similar fluorescent properties, often used in laser applications.
Tetramethylrhodamine: A compound with four methyl groups, providing different chemical and physical properties compared to N,N’-Diethylrhodamine.
Uniqueness
N,N’-Diethylrhodamine is unique due to its high stability and quantum yield, making it particularly suitable for applications requiring long-term fluorescence and high sensitivity. Its ability to undergo various chemical modifications also allows for the development of tailored probes and sensors for specific applications.
特性
CAS番号 |
25794-80-3 |
|---|---|
分子式 |
C24H22N2O3 |
分子量 |
386.4 g/mol |
IUPAC名 |
2-[3-(ethylamino)-6-ethyliminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C24H22N2O3/c1-3-25-15-9-11-19-21(13-15)29-22-14-16(26-4-2)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h5-14,25H,3-4H2,1-2H3,(H,27,28) |
InChIキー |
YFZYSLYYVLMMKI-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





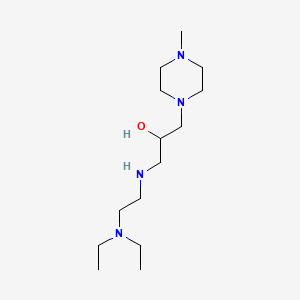
![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)




